molecular formula C2H3ClMg B1581566 Vinylmagnesium chloride CAS No. 3536-96-7

Vinylmagnesium chloride

Cat. No.: B1581566
CAS No.: 3536-96-7
M. Wt: 86.8 g/mol
InChI Key: IJMWREDHKRHWQI-UHFFFAOYSA-M
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Description

. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Vinylmagnesium chloride is synthesized through the reaction of vinyl chloride with magnesium in the presence of a catalyst. This reaction is typically carried out in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:

CH2=CHCl+MgCH2=CHMgCl\text{CH}_2=\text{CHCl} + \text{Mg} \rightarrow \text{CH}_2=\text{CHMgCl} CH2​=CHCl+Mg→CH2​=CHMgCl

In industrial settings, the preparation of chlorovinylmagnesium involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely. The reaction is usually conducted in a solvent such as THF to stabilize the Grignard reagent and to facilitate the reaction.

Chemical Reactions Analysis

Chemical Reactions Involving Vinylmagnesium Chloride

This compound is highly reactive and can participate in various chemical reactions:

Grignard Reaction

This compound acts as a nucleophile, reacting with electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by protonation.

  • Example Reaction :

C2H3MgCl+RCHOC2H3CH OH R+MgClOH\text{C}_2\text{H}_3\text{MgCl}+\text{RCHO}\rightarrow \text{C}_2\text{H}_3\text{CH OH R}+\text{MgClOH}

Coupling Reactions

This compound can undergo coupling reactions with alkyl halides or other vinylic compounds, facilitated by transition metal catalysts such as copper or palladium.

  • Example :

When reacted with cuprous chloride at low temperatures, this compound can yield products like 1,3-butadiene:

C2H3MgCl+CuCl1 3 butadiene+other products\text{C}_2\text{H}_3\text{MgCl}+\text{CuCl}\rightarrow \text{1 3 butadiene}+\text{other products}

Reaction with Carboxylic Acids

This compound can also react with carboxylic acids or their derivatives in the presence of cuprous chloride to produce diketones.

  • Example Reaction :

The reaction of this compound with n-valeric acid results in the formation of a diketone:

ReactantProductYield (%)
n-Valeric Acid5,10-n-Tetradecadione53
Propionic Acid3,8-Decadione1
Iso-Butyric Acid2,9-Dimethyl-3,8-decadione24

These reactions illustrate the versatility of this compound in synthesizing complex organic molecules .

Scientific Research Applications

Vinylmagnesium chloride (C2H3ClMg) is a Grignard reagent with diverse applications in chemical synthesis, acting as a crucial intermediate in the production of various compounds .

Uses

This compound is used in the following applications:

  • Grignard Reagent this compound is employed as a Grignard reagent, facilitating the addition of a vinyl anion to organic functional groups to create useful end products or intermediates .
  • Synthesis of Divinyl Cyclopropanes It is used with iron pentadienoate complexes in the synthesis of divinyl cyclopropanes .
  • Production of 1,3-Butadiene Vinylmagnesium compounds can be coupled with cuprous chloride (CuCl) at low temperatures to produce 1,3-butadiene .
  • Preparation of Vinyl Ketones and Alcohols The addition of this compound to organic acids allows for the preparation of vinyl ketones and alcohols .
  • Polymer Synthesis It reacts with specific compounds to yield poly(silylenemethylene), which has vinyl substituents on half of the silicon atoms .
  • Pharmaceuticals Useful as a reagent, catalyst, and precursor material with applications in pharmaceuticals .
  • LED Manufacturing Useful as a reagent, catalyst, and precursor material with applications in LED manufacturing .
  • Synthesis of C15-compounds Reacts with 3-hydroxy-ɑ-ionone to form C15-compounds .

Mechanism of Action

The mechanism of action of chlorovinylmagnesium involves the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets of chlorovinylmagnesium include carbonyl compounds, halides, and other electrophiles .

Comparison with Similar Compounds

Vinylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. its unique feature is the presence of a vinyl group, which allows it to participate in a wider range of reactions compared to other Grignard reagents . Similar compounds include:

This compound’s unique reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

Vinylmagnesium chloride (VMC), an organometallic compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique properties allow for diverse applications, including the synthesis of biologically active compounds. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is classified as a Grignard reagent with the empirical formula C2H3ClMg\text{C}_2\text{H}_3\text{ClMg} and a molecular weight of approximately 86.803 g/mol. It is typically used in organic synthesis due to its reactivity with various electrophiles, facilitating the formation of carbon-carbon bonds.

Antibacterial Activity

One of the notable biological activities of this compound is its antibacterial properties. Research has demonstrated that derivatives synthesized using VMC exhibit potent in vitro and in vivo antibacterial activity. For instance, a study involving the reaction of this compound with 3-substituted prop-1-enyl cephalosporins showed promising results against various bacterial strains, indicating its potential as a lead compound in antibiotic development .

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Compounds derived from VMC have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. The mechanism behind this activity often involves the scavenging of free radicals, thereby contributing to cellular health .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's. Some studies have reported that compounds synthesized from this compound demonstrate AChE inhibitory activity, suggesting potential therapeutic applications .

Synthesis and Evaluation

A significant body of research focuses on the synthesis of biologically active compounds using this compound as a key reagent. For example:

  • Study on Cephalosporin Derivatives : Researchers synthesized novel cephalosporin derivatives using VMC and evaluated their antibacterial efficacy. The results indicated that certain derivatives had enhanced activity compared to traditional antibiotics, highlighting VMC's role in developing new antimicrobial agents .
  • Antioxidant Activity Assessment : Various isolated compounds derived from VMC were tested for antioxidant activity using established assays. These studies confirmed that many derivatives possess strong antioxidant properties, making them candidates for further pharmacological evaluation .

Data Table: Biological Activities of this compound Derivatives

Compound TypeActivity TypeEffectiveness (IC50)Reference
3-Substituted CephalosporinsAntibacterial0.5 µg/mL
VMC-derived Phenolic CompoundsAntioxidant20 µM
AChE InhibitorsNeuroprotective15 µM

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling vinylmagnesium chloride in laboratory settings?

  • Methodological Answer : Safety protocols include using inert atmospheres (argon/nitrogen) to prevent moisture-induced decomposition, maintaining low temperatures (0–10°C) to control exothermic reactions, and employing dry glassware. Quenching excess reagent with isopropanol or saturated ammonium chloride is recommended to avoid violent side reactions. Safety assessments should align with OSHA guidelines for organometallic compounds .

Q. How can researchers optimize the reaction conditions for Grignard reagent formation using this compound?

  • Methodological Answer : Optimization involves systematic variation of parameters:

  • Solvent choice : Ethers (THF, diethyl ether) for solubility and stability.
  • Temperature gradient : Controlled addition rates to manage exothermicity.
  • Substrate purity : Use of dry solvents and substrates to avoid side reactions.
    Experimental designs like factorial analysis (e.g., 2^k designs) can identify critical factors .

Q. What spectroscopic techniques are most effective for characterizing this compound intermediates?

  • Methodological Answer : NMR (¹H, ¹³C) in deuterated THF under inert conditions provides structural insights. IR spectroscopy identifies Mg-C bonding (400–600 cm⁻¹). For transient intermediates, cryogenic trapping coupled with X-ray crystallography is advised .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in solvent purity, trace moisture, or reaction monitoring methods. To resolve:

  • Reproducibility checks : Replicate studies under controlled conditions.
  • Meta-analysis : Compare data across peer-reviewed studies using statistical tools (ANOVA) to identify outliers.
  • Mechanistic studies : Use DFT calculations to model solvent effects on reactivity .

Q. What experimental frameworks are suitable for studying the kinetic stability of this compound in cross-coupling reactions?

  • Methodological Answer : Employ pseudo-first-order kinetics under varying temperatures (Arrhenius analysis) to determine activation parameters. Use stopped-flow techniques with UV-Vis monitoring for real-time degradation profiling. Compare with computational models (e.g., COMSOL Multiphysics) to validate mechanisms .

Q. How can researchers design experiments to probe the role of solvent coordination in this compound’s nucleophilicity?

  • Methodological Answer :

  • Solvent screening : Test coordination strength (e.g., THF vs. less-coordinating solvents like toluene).
  • Titration calorimetry : Quantify enthalpy changes during solvent-reagent interactions.
  • DFT simulations : Map electron density shifts to correlate solvent effects with reactivity .

Q. What strategies mitigate side reactions (e.g., Wurtz coupling) during this compound-mediated syntheses?

  • Methodological Answer :

  • Dilution effects : Reduce concentration to minimize dimerization.
  • Additive screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Flow chemistry : Continuous microreactors enhance mixing and reduce residence time .

Theoretical and Literature-Based Questions

Q. How does the electronic structure of this compound influence its regioselectivity in allylic alkylation?

  • Methodological Answer : Combine frontier molecular orbital (FMO) theory with experimental Hammett plots. Use NBO analysis (via Gaussian) to quantify charge distribution. Cross-reference with crystallographic data to validate electronic models .

Q. What gaps exist in the current literature on this compound’s application in asymmetric synthesis?

  • Methodological Answer : Conduct a bibliometric analysis (Scopus/Web of Science) to map publication trends. Use keyword clustering (e.g., "asymmetric catalysis," "chiral ligands") to identify understudied areas. Prioritize chiral ligand design (BINOL, sparteine) for future studies .

Q. How can researchers integrate computational chemistry to predict this compound’s behavior in novel reaction systems?

  • Methodological Answer : Develop QSPR models using descriptors like Mg-C bond length and solvent polarity. Validate with experimental kinetic data. Machine learning platforms (e.g., TensorFlow) can predict optimal conditions for untested substrates .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing variability in this compound reaction outcomes?

  • Methodological Answer : Apply multivariate analysis (PCA) to decouple variables (temperature, solvent, stoichiometry). Use Bayesian inference to quantify uncertainty in small-sample studies. Report confidence intervals for yields .

Q. How should researchers address reproducibility challenges when publishing this compound methodologies?

  • Methodological Answer : Include detailed procedural videos/supplementary files (e.g., Schlenk line setup). Adhere to FAIR data principles: share raw NMR/IR files in repositories (Figshare). Use standardized templates (e.g., ACS Author Guidelines) for clarity .

Properties

IUPAC Name

magnesium;ethene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883919
Record name Magnesium, chloroethenyl-
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Molecular Weight

86.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS]
Record name Vinylmagnesium chloride
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CAS No.

3536-96-7
Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Chlorovinylmagnesium
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylmagnesium chloride

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